2-[5-amino-4-(benzenesulfonyl)-3-[(3-fluorophenyl)amino]-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-amino-4-(benzenesulfonyl)-3-[(3-fluorophenyl)amino]-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H18F3N5O3S and its molecular weight is 501.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
Compounds related to 2-[5-amino-4-(benzenesulfonyl)-3-[(3-fluorophenyl)amino]-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide have shown potential in antitumor activity. Specifically, derivatives of pyrazole have been synthesized and evaluated for their efficacy against tumors. For example, Alqasoumi et al. (2009) reported the synthesis of novel acetamide, pyrrole, and pyrazole derivatives, highlighting compound 4's effectiveness in surpassing the reference drug doxorubicin in antitumor activity (Alqasoumi et al., 2009).
Antipsychotic Potential
Derivatives of this compound have also been found to exhibit antipsychotic-like properties in behavioral animal tests. For instance, Wise et al. (1987) discovered that compound 1, a related acetamide, demonstrated an antipsychotic-like profile without interacting with dopamine receptors, a common mechanism in clinically available antipsychotic agents. This suggests potential applications in developing new antipsychotic medications (Wise et al., 1987).
Radiolabeled Compounds for Neurodegenerative Disorders
In the field of neuroimaging, specifically related to neurodegenerative disorders, derivatives of this compound have been used to develop radiolabeled compounds. Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted derivatives, finding high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). This suggests potential application in imaging of PBR expression in neurodegenerative disorders (Fookes et al., 2008).
Antimicrobial Activity
The chemical structure of this compound also lends itself to antimicrobial applications. For example, Badiger et al. (2013) synthesized derivatives with a sulfonamide moiety and evaluated their antimicrobial activity against both Gram-negative and Gram-positive bacteria. This suggests potential use in developing new antimicrobial agents (Badiger et al., 2013).
Anti-Inflammatory Activity
Furthermore, derivatives of this compound have been explored for their anti-inflammatory properties. Sunder et al. (2013) synthesized derivatives and assessed their anti-inflammatory activity, with some showing significant results. This indicates potential in developing anti-inflammatory medications (Sunder et al., 2013).
Propriétés
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-(3-fluoroanilino)pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N5O3S/c24-14-5-4-6-15(11-14)29-23-21(35(33,34)17-7-2-1-3-8-17)22(27)31(30-23)13-20(32)28-16-9-10-18(25)19(26)12-16/h1-12H,13,27H2,(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOUOFKVMLKTJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC(=CC=C3)F)CC(=O)NC4=CC(=C(C=C4)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.